![molecular formula C36H47NO5 B14431474 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate CAS No. 81418-72-6](/img/no-structure.png)
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C36H46O6. It is a complex ester that features both amide and ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-[4-(octyloxy)benzamido]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Octyloxy)benzoic acid: A precursor in the synthesis of 4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate.
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: A similar ester with a different alkyl chain length.
4-(Octyloxy)benzoyl chloride: Another related compound used in organic synthesis.
Uniqueness
Its long alkyl chains also contribute to its properties as a liquid crystal material, making it valuable in the development of advanced materials .
Eigenschaften
81418-72-6 | |
Molekularformel |
C36H47NO5 |
Molekulargewicht |
573.8 g/mol |
IUPAC-Name |
[4-[(4-octoxybenzoyl)amino]phenyl] 4-octoxybenzoate |
InChI |
InChI=1S/C36H47NO5/c1-3-5-7-9-11-13-27-40-32-21-15-29(16-22-32)35(38)37-31-19-25-34(26-20-31)42-36(39)30-17-23-33(24-18-30)41-28-14-12-10-8-6-4-2/h15-26H,3-14,27-28H2,1-2H3,(H,37,38) |
InChI-Schlüssel |
CRUMPNWOTLCHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.